![molecular formula C28H18N2 B13355315 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole is a complex organic compound that belongs to the indolo[3,2-h]carbazole family. This compound is characterized by its unique structure, which includes a phenyl group and a dihydrobenzoindole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of palladium-catalyzed cross-coupling reactions followed by cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives .
Scientific Research Applications
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a protein kinase inhibitor.
Medicine: Explored for its anticancer properties and ability to inhibit cell proliferation.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole involves its interaction with molecular targets such as protein kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-b]carbazole: Known for its use in organic electronics and as a semiconductor.
Indolo[2,3-a]carbazole: Effective as a protein kinase inhibitor and has biological applications
Uniqueness
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole stands out due to its unique structural features, which confer specific electronic properties and biological activities.
Properties
Molecular Formula |
C28H18N2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
16-phenyl-12,16-diazahexacyclo[11.11.0.02,11.05,10.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene |
InChI |
InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-13-7-6-12-21(26)24-16-23-22-15-14-18-8-4-5-11-20(18)28(22)29-25(23)17-27(24)30/h1-17,29H |
InChI Key |
OEWZMBOXEMWHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)NC6=C5C=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


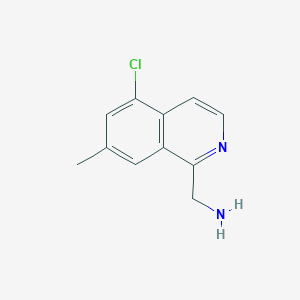
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B13355240.png)
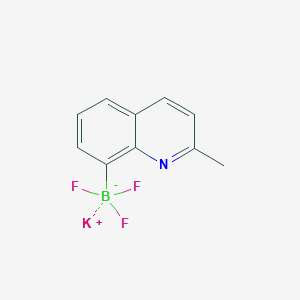
![Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-](/img/structure/B13355253.png)
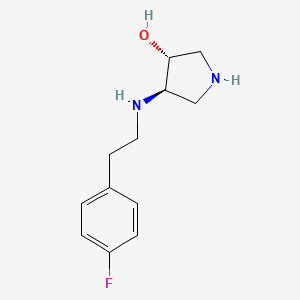
![[2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355265.png)
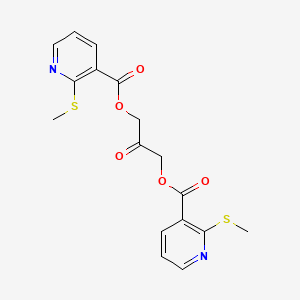
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13355279.png)
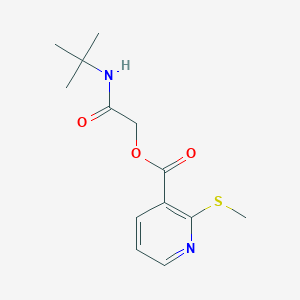

![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)
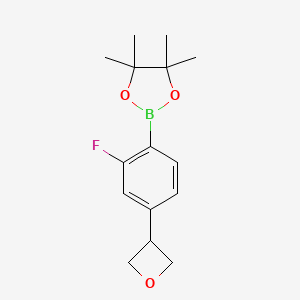
![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)

